molecular formula C8H9NO2 B8276893 (2S)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol

(2S)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol

Cat. No.: B8276893
M. Wt: 151.16 g/mol
InChI Key: YUGDGZWIUSSLGX-QMMMGPOBSA-N
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Description

(2S)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(2S)-2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3/t8-/m0/s1

InChI Key

YUGDGZWIUSSLGX-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=NO1)[C@](C)(C#C)O

Canonical SMILES

CC1=CC(=NO1)C(C)(C#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethynylmagnesium bromide (0.5 M in THF, 50 mL, 25 mmol) maintained under nitrogen below 0° C. was added a solution of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (2.5 g, 19.98 mmol) in tetrahydrofuran (20 mL) dropwise over 5 min. The resulting solution was warmed to room temperature and then stirred for a further 3 hr. The reaction was quenched by the addition of saturated ammonium chloride solution (100 mL) then extracted with ethyl acetate (2×100 mL). The combined organic layers was washed with brine (200 mL), dried with anhydrous sodium sulphate and concentrated in vacuo. The residue was purified on a silica gel column, elution with ethyl acetate/petroleum ether (0:1-1:4) afforded the title compound (2.3 g, 75%) as a colorless oil: 1H NMR (300 MHz, CDCl3) delta 6.12 (s, 1H), 3.47 (s, 1H), 2.63 (s, 1H), 2.42 (s, 3H), 1.86 (s, 3H).
Name
ethynylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
75%

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